molecular formula C11H15N3O B6238645 1-(5-ethylpyrimidin-2-yl)piperidin-4-one CAS No. 1108164-33-5

1-(5-ethylpyrimidin-2-yl)piperidin-4-one

Cat. No.: B6238645
CAS No.: 1108164-33-5
M. Wt: 205.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Piperidinone and Pyrimidine (B1678525) Heterocycles in Synthetic and Chemical Biology Applications

Heterocyclic compounds are fundamental to medicinal chemistry, with pyrimidine and piperidine (B6355638) structures being particularly prominent. nih.gov

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. numberanalytics.com This scaffold is a core component of life itself, forming the basis for the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. taylorandfrancis.com Beyond this vital biological role, pyrimidine derivatives exhibit a vast range of pharmacological properties. They have been investigated and developed as antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular agents. nih.govorientjchem.orgresearchgate.net The versatility of the pyrimidine ring allows for functionalization at various positions, making it a crucial building block for developing novel compounds with diverse biological activities. numberanalytics.com

The piperidinone scaffold, a derivative of piperidine featuring a ketone group, is another key player in pharmaceutical development. nih.gov Piperidine, a saturated six-membered ring containing one nitrogen atom, is one of the most important synthetic fragments in drug design. nih.govmdpi.com The piperidinone structure serves as a versatile intermediate in the synthesis of more complex piperidine-based drugs. dtic.milresearchgate.net These scaffolds are integral to compounds targeting a wide array of conditions, including central nervous system diseases and cancer. clinmedkaz.org The ability to synthesize various substituted piperidinones makes them valuable starting materials for creating new therapeutic agents. nih.gov

The combination of these two heterocycles into a single molecule, as seen in 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, creates a scaffold with potential for multifaceted biological interactions, leveraging the properties of both parent rings.

Structural Significance of the this compound Scaffold for Chemical Exploration

The chemical architecture of this compound presents several features of interest for chemical and medicinal research. The molecule consists of a piperidin-4-one ring linked at its nitrogen atom to the C2 position of a 5-ethylpyrimidine (B1285229) ring.

Key Structural Features:

Pyrimidine Core: Acts as a hydrogen bond acceptor and can participate in various intermolecular interactions, a common feature in kinase hinge-binding motifs. nih.gov The 5-ethyl group adds a small, lipophilic substituent to the pyrimidine ring, which can influence binding affinity and metabolic stability.

Piperidin-4-one Ring: Provides a three-dimensional structure and contains a carbonyl group (ketone) which can act as a hydrogen bond acceptor. This ketone also serves as a chemical handle for further synthetic modifications, allowing for the introduction of new functional groups.

The combination of a flat, aromatic pyrimidine system with a non-planar, saturated piperidinone ring results in a molecule with a distinct conformational profile. This unique geometry is a critical factor in how the molecule interacts with biological targets like enzymes and receptors.

Table 1: Chemical Properties of a Related Compound, 5-ethyl-2-(piperidin-4-yl)-1H-pyrimidin-6-one

PropertyValue
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
PubChem CID 84675432
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Data sourced from PubChem for a structurally similar isomer to illustrate general properties. nih.gov

Overview of Existing Research Trajectories for Related Pyrimidinyl-Piperidinone Systems

While dedicated studies on this compound are sparse, research on analogous structures provides insight into potential applications and areas of chemical exploration. The strategic combination of pyrimidine with six-membered nitrogen heterocycles like piperidine and piperazine (B1678402) is a well-established approach in drug discovery.

Research on related systems has primarily focused on:

Anticancer Activity: A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share the pyrimidinone core, demonstrated antiproliferative effects against several human cancer cell lines. nih.gov This suggests that the pyrimidinone scaffold can be a valuable framework for the design of new antineoplastic agents.

Enzyme Inhibition: Pyrazolo[3,4-d]pyrimidinone derivatives have been successfully designed as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an important enzyme target. nih.gov This highlights the potential of pyrimidinone-based structures to function as highly specific enzyme inhibitors.

Receptor Agonism/Antagonism: Thiazolo[5,4-d]pyrimidine derivatives containing piperidine and piperazine moieties have been developed as potent and selective inverse agonists for the adenosine (B11128) A2A receptor, which is implicated in various physiological processes. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and shown to exhibit selective inhibitory activity against MAO-A, a target for antidepressant drugs. nih.gov

These examples underscore a clear research trajectory where the fusion of a pyrimidine ring with a piperidine or piperazine moiety is used to create molecules with specific biological activities, often directed at well-defined protein targets. The structural motif of this compound fits squarely within this paradigm, suggesting its potential as a scaffold for developing novel therapeutic agents.

Properties

CAS No.

1108164-33-5

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

Retrosynthetic Analysis of the 1-(5-ethylpyrimidin-2-yl)piperidin-4-one Core

A logical retrosynthetic analysis of this compound begins with the disconnection of the C-N bond between the pyrimidine (B1678525) and piperidine (B6355638) rings. This is a common and feasible disconnection for N-aryl piperidines. This bond can be formed via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This primary disconnection yields two key synthons: the electrophilic 5-ethylpyrimidine (B1285229) portion and the nucleophilic piperidin-4-one.

The corresponding synthetic equivalents for these synthons would be a 2-halo-5-ethylpyrimidine (e.g., 2-chloro-5-ethylpyrimidine) and piperidin-4-one. Piperidin-4-one is a commercially available starting material, often used as its hydrochloride salt. The synthesis of the 2-halo-5-ethylpyrimidine precursor is a critical step that requires further retrosynthetic breakdown.

A plausible route to 2-chloro-5-ethylpyrimidine (B53079) involves the halogenation of a corresponding pyrimidinone or uracil (B121893) derivative. 5-Ethyluracil (B24673) is a known compound and can be synthesized from simpler starting materials. nbinno.com The retrosynthesis can therefore be extended to the formation of the 5-ethyluracil ring, which can be constructed through the condensation of ethyl acetoacetate (B1235776) with urea (B33335). nbinno.com

Target Molecule: this compound

Disconnection 1 (C-N bond): 2-Chloro-5-ethylpyrimidine and Piperidin-4-one

Disconnection 2 (C-Cl bond on pyrimidine): 5-Ethyluracil

Disconnection 3 (Uracil ring): Ethyl acetoacetate and Urea

Development and Optimization of Primary Synthetic Routes

The forward synthesis of this compound is constructed based on the retrosynthetic analysis, focusing on the efficient formation of the key intermediates and the final coupling step.

The primary synthetic route hinges on the successful preparation of two key building blocks:

Piperidin-4-one: This is a readily available starting material, typically used as its hydrochloride salt to improve stability and handling.

2-Chloro-5-ethylpyrimidine: This is a crucial intermediate that is not as commonly available and likely needs to be synthesized. A potential synthesis starts from 5-ethyluracil. 5-Ethyluracil can be prepared by the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. nbinno.com The conversion of 5-ethyluracil to 2,4-dichloro-5-ethylpyrimidine (B52299) can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). semanticscholar.org Subsequent selective reduction or hydrolysis would be needed to obtain 2-chloro-5-ethylpyrimidine. Alternatively, a one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755) has been reported, suggesting a similar pathway could be adapted for the ethyl derivative. google.com

The key bond-forming step is the reaction between 2-chloro-5-ethylpyrimidine and piperidin-4-one. This transformation can proceed through two primary mechanisms:

Nucleophilic Aromatic Substitution (SNAr): In this mechanism, the lone pair of the nitrogen atom in piperidin-4-one attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which is activated by the two nitrogen atoms of the pyrimidine ring. youtube.com This leads to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring and yields the final product. youtube.com The reaction is often carried out at elevated temperatures and may require a base to neutralize the HCl generated. youtube.com The rate of SNAr reactions on halopyrimidines is generally faster than on corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogens. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative and often milder route. The catalytic cycle is believed to involve the oxidative addition of the 2-chloro-5-ethylpyrimidine to a Pd(0) complex, followed by coordination of the piperidin-4-one to the palladium center. libretexts.orgyoutube.com Subsequent deprotonation by a base and reductive elimination from the palladium complex affords the desired this compound and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com This method offers the advantage of often proceeding under milder conditions and with a broader substrate scope. libretexts.org

The choice between SNAr and Buchwald-Hartwig amination will depend on the reactivity of the specific substrates and the desired reaction conditions.

To maximize the yield of this compound, several reaction parameters can be optimized for the coupling step:

ParameterSNAr ConditionsBuchwald-Hartwig Conditions
Solvent Dipolar aprotic solvents like DMF, DMAc, or DMSO are common. acsgcipr.orgToluene, dioxane, or THF are frequently used. acs.org
Base Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (B128534) or DIPEA can be used to scavenge the generated acid.Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are typically employed. libretexts.org
Temperature Often requires heating, typically in the range of 80-150 °C. youtube.comCan often be performed at lower temperatures, from room temperature to around 100 °C, depending on the catalyst system. nih.gov
Catalyst/Ligand Not applicable.A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., BINAP, Xantphos, RuPhos) can be screened to find the optimal combination for yield and reaction time. acs.orgnih.gov

Interactive Data Table: Representative Conditions for Analogous Reactions

Below is a table of representative conditions for similar nucleophilic aromatic substitutions of halopyrimidines with amines, which can serve as a starting point for optimization.

HalopyrimidineAmineReaction TypeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyrimidineMorpholineSNArNoneKFWater10086 researchgate.net
4-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acid (Suzuki coupling followed by amination)Buchwald-HartwigPd(PPh₃)₂Cl₂ / XantphosNaOtBuTolueneReflux82 acs.org
2-ChloropyridinePiperidineSNArNoneNoneEthylene Glycol150High (qualitative) nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include:

Solvent Selection: Traditional dipolar aprotic solvents used in SNAr reactions, such as DMF and DMAc, have toxicity concerns. acsgcipr.org Greener alternatives like polyethylene (B3416737) glycol (PEG) or even water can be effective for nucleophilic aromatic substitutions. nih.govrsc.org For Buchwald-Hartwig reactions, solvents like 2-MeTHF, which is derived from renewable resources, can be a greener choice than THF. acsgcipr.org

Catalyst Efficiency: In the case of the Buchwald-Hartwig pathway, using highly active catalysts at low loadings minimizes palladium waste. The development of recyclable catalysts is also an active area of research.

Atom Economy: The SNAr and Buchwald-Hartwig reactions are generally atom-economical, with the main byproduct being a salt. The synthesis of the 2-chloro-5-ethylpyrimidine intermediate should also be designed to maximize atom economy.

Energy Efficiency: Utilizing microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative scale introduces several challenges:

Reaction Conditions: Reactions that are straightforward on a small scale may require significant re-optimization for larger batches. For instance, heat transfer can become an issue, and mixing efficiency needs to be maintained. For Buchwald-Hartwig reactions, maintaining a strictly inert atmosphere is crucial and can be more challenging on a larger scale. sigmaaldrich.comsigmaaldrich.com

Reagent Addition: The order and rate of reagent addition can be critical, especially for exothermic reactions.

Work-up and Purification: Extraction and chromatography techniques that are common in the lab may not be practical for large-scale production. Crystallization is often the preferred method for purification on a larger scale. chemrevlett.com

Safety: The safety hazards associated with flammable solvents, reactive reagents, and potential exotherms must be carefully managed at a larger scale.

A thorough process hazard analysis is essential before attempting a scale-up of the synthesis.

Spectroscopic and Advanced Structural Elucidation of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

High-Resolution NMR Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While specific experimental NMR data for 1-(5-ethylpyrimidin-2-yl)piperidin-4-one are not available, the expected chemical shifts and coupling patterns can be predicted by analyzing its distinct structural components: the 5-ethylpyrimidine (B1285229) unit and the piperidin-4-one ring.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the pyrimidine (B1678525) ring, and the piperidine (B6355638) ring.

Ethyl Group: The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other.

Pyrimidine Ring: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region of the spectrum.

Piperidine Ring: The piperidine ring protons will likely exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded compared to the protons at positions 3 and 5.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Piperidine Ring: The carbonyl carbon (C=O) of the piperidin-4-one ring is expected to have the most downfield chemical shift. The carbons adjacent to the nitrogen will also be significantly deshielded.

Pyrimidine Ring: The carbon atoms of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the ethyl substituent.

Ethyl Group: The methyl and methylene carbons of the ethyl group will have characteristic upfield chemical shifts.

Predicted ¹H and ¹³C NMR Data:

The following table provides predicted chemical shift ranges based on the analysis of similar structures found in the literature. researchgate.netnih.govnih.govresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H (2 protons)8.0 - 8.5-
Piperidine-H (alpha to N, 4 protons)3.5 - 4.040 - 45
Piperidine-H (beta to N, 4 protons)2.5 - 3.035 - 40
Ethyl-CH₂ (2 protons)2.5 - 2.820 - 25
Ethyl-CH₃ (3 protons)1.2 - 1.510 - 15
Piperidine-C=O-205 - 210
Pyrimidine-C (attached to N)-160 - 165
Pyrimidine-C (other)-120 - 150

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₅N₃O), the molecular weight is 205.26 g/mol . alfa-chemistry.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. The fragmentation of the molecule would likely proceed through several key pathways:

Loss of the ethyl group: A common fragmentation would be the loss of the ethyl group (•C₂H₅), leading to a fragment ion at m/z 176.

Cleavage of the piperidine ring: The piperidine ring could undergo characteristic alpha-cleavage adjacent to the nitrogen atom or fragmentation involving the carbonyl group.

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can fragment, although this is often less favorable than the loss of substituents.

Predicted Mass Spectrometry Fragmentation Data:

m/z Predicted Fragment
205[M]⁺
176[M - C₂H₅]⁺
148[M - C₂H₅ - CO]⁺
121[5-ethylpyrimidine]⁺
84[piperidin-4-one]⁺

Infrared and Raman Spectroscopy for Functional Group Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) in the piperidin-4-one ring is expected in the IR spectrum, typically in the region of 1710-1730 cm⁻¹. This vibration would also be observable in the Raman spectrum.

C-N Stretching: Vibrations associated with the C-N bonds of the piperidine and pyrimidine rings will appear in the fingerprint region of the spectra (typically 1000-1300 cm⁻¹).

C=N Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups will appear just below 3000 cm⁻¹.

Predicted Vibrational Spectroscopy Data:

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (ketone)1710 - 1730 (strong)1710 - 1730 (moderate)
C=N (pyrimidine)1500 - 1650 (moderate)1500 - 1650 (strong)
Aromatic C-H3000 - 3100 (moderate)3000 - 3100 (strong)
Aliphatic C-H2850 - 2960 (strong)2850 - 2960 (strong)
C-N1000 - 1300 (moderate)1000 - 1300 (weak)

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. nih.gov While no experimental crystal structure for this compound has been reported, studies on similar piperidin-4-one derivatives suggest that the piperidine ring would likely adopt a chair conformation to minimize steric strain. chemrevlett.comchemrevlett.com The substituent at the nitrogen atom would likely occupy an equatorial position to reduce 1,3-diaxial interactions.

Confirmation of the precise solid-state structure, including the crystal system, space group, and detailed geometric parameters, would require single-crystal X-ray diffraction analysis. nih.gov

Predicted Crystallographic Parameters (Hypothetical):

Parameter Predicted Value/Information
Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space GroupP2₁/c or similar centrosymmetric group
Piperidine Ring ConformationChair
Pyrimidine Substituent PositionEquatorial

Chemical Reactivity and Derivatization Strategies for 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

Reactivity Profiling of the Piperidin-4-one Moiety

The piperidin-4-one core is a versatile scaffold in organic synthesis, presenting opportunities for a wide range of chemical transformations. chemrevlett.comchemrevlett.com Its reactivity is primarily centered around the carbonyl group and the secondary amine functionality.

The ketone functionality at the 4-position of the piperidine (B6355638) ring is a key site for derivatization. Standard carbonyl chemistry can be applied to introduce diverse functional groups. For instance, the carbonyl group can undergo nucleophilic addition reactions with various reagents.

One common transformation is the conversion of the ketone to an oxime. This is typically achieved by reacting the piperidin-4-one with hydroxylamine (B1172632) hydrochloride. The resulting oxime can exist as a mixture of E and Z isomers. These oxime derivatives can be further functionalized, for example, by esterification to produce novel compounds. chemrevlett.com

Another important reaction is the Wittig reaction, which allows for the conversion of the carbonyl group into an exocyclic double bond. This method can be used to introduce a variety of substituted alkylidene groups at the 4-position of the piperidine ring. nih.gov

The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. rsc.org These reactions are crucial for introducing substituents that can modulate the compound's physicochemical properties and biological activity.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or by reductive amination. For example, reaction with benzyl (B1604629) chloride in the presence of a base will yield the N-benzyl derivative. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation. nih.gov

N-Acylation: Acylation of the piperidine nitrogen is typically carried out using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, N-acylation with acetyl chloride would yield the corresponding N-acetylpiperidine derivative. chemrevlett.com

Transformations Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity patterns. numberanalytics.com The presence of the ethyl group at the 5-position and the piperidinyl substituent at the 2-position significantly influences its reactivity.

The reactivity of the pyrimidine ring is heavily influenced by the electronic nature of its substituents. proquest.comnih.gov Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. researchgate.netrsc.org In the case of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, the piperidinyl group attached at the C2 position acts as an amino substituent, which is an electron-donating group. This would be expected to increase the electron density of the pyrimidine ring, particularly at the 4- and 6-positions, making them more susceptible to electrophilic attack.

Conversely, the two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally makes the ring less reactive towards electrophilic substitution compared to benzene. numberanalytics.com Nucleophilic aromatic substitution is a more common reaction for pyrimidines, especially at the 2-, 4-, and 6-positions, which are electron-deficient. wikipedia.org

The ethyl group at the 5-position of the pyrimidine ring offers another handle for chemical modification. While direct functionalization of the ethyl group can be challenging, it can be achieved through various synthetic strategies. For example, benzylic-type oxidation could potentially introduce a hydroxyl or carbonyl group at the carbon adjacent to the pyrimidine ring.

Alternatively, the ethyl group can be introduced synthetically from a precursor with a more reactive functional group at the 5-position. For instance, a 5-halopyrimidine could undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate organometallic reagent to introduce the ethyl group. rsc.org

Design and Synthesis of Novel Analogues and Derivatives

The design and synthesis of novel analogues of this compound leverage the reactivity profiles of both the piperidin-4-one and pyrimidine moieties. A modular synthetic approach is often employed, where the two heterocyclic systems are constructed and then coupled together.

One common strategy involves the synthesis of a substituted piperidin-4-one, followed by its reaction with a 2-halopyrimidine derivative. For example, a suitably protected piperidin-4-one can be coupled with 2-chloro-5-ethylpyrimidine (B53079) via a nucleophilic aromatic substitution reaction to form the desired product. nih.gov

Further diversification can be achieved by modifying the substituents on either ring system prior to or after the coupling reaction. For instance, a variety of substituents can be introduced at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions. acs.orgacs.org Similarly, the piperidine ring can be modified at the nitrogen atom or the C3/C5 positions. mdpi.comresearchgate.net

The table below summarizes some of the key derivatization strategies for this compound.

MoietyPositionReaction TypeReagents and ConditionsResulting Functional Group
Piperidin-4-oneC4 (Carbonyl)OximationHydroxylamine hydrochlorideOxime
Piperidin-4-oneC4 (Carbonyl)Wittig ReactionPhosphonium ylideAlkene
Piperidin-4-oneN1 (Nitrogen)N-AlkylationAlkyl halide, baseTertiary amine
Piperidin-4-oneN1 (Nitrogen)N-AcylationAcyl chloride, baseAmide
PyrimidineC4/C6Electrophilic SubstitutionElectrophileSubstituted pyrimidine
PyrimidineC2/C4/C6Nucleophilic Aromatic SubstitutionNucleophileSubstituted pyrimidine
PyrimidineC5 (Ethyl)OxidationOxidizing agentCarbonyl or hydroxyl
PyrimidineC5Cross-CouplingOrganometallic reagent, catalystSubstituted pyrimidine

Structure-Driven Modifications for Targeted Chemical Space Exploration

The chemical architecture of this compound presents three primary sites for deliberate and strategic modification: the piperidin-4-one ring, the ethyl group at the C5 position of the pyrimidine ring, and the pyrimidine ring itself. Structure-driven modifications at these sites are typically guided by a known biological target or a desire to fine-tune physicochemical properties.

Modifications of the Piperidin-4-one Ring:

The ketone functionality and the adjacent methylene (B1212753) groups of the piperidin-4-one ring are prime targets for derivatization. The carbonyl group can undergo a variety of classical reactions to introduce structural diversity.

Reaction TypeReagent(s)Product TypePotential Applications
Reductive AminationAmine, NaBH(OAc)₃ or NaBH₃CN4-Amino-piperidine derivativesIntroduction of basic side chains to modulate solubility and target interactions.
Wittig ReactionPhosphonium ylide4-Alkylidene-piperidine derivativesGeneration of exocyclic double bonds for further functionalization or to alter conformation.
Grignard ReactionOrganomagnesium halide (R-MgX)4-Alkyl/Aryl-4-hydroxy-piperidine derivativesIntroduction of diverse alkyl or aryl groups to probe steric and electronic requirements of a binding pocket.
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated carbonyl compoundsCreation of Michael acceptors for covalent modification or further synthetic elaboration.

These transformations allow for the systematic exploration of the space around the piperidine ring, which can be crucial for optimizing interactions with biological targets. For instance, the introduction of various amines via reductive amination can lead to derivatives with altered polarity and basicity, potentially improving pharmacokinetic profiles.

Functionalization of the Ethyl Group:

The ethyl substituent on the pyrimidine ring, while seemingly simple, provides an anchor for further chemical elaboration.

Reaction TypeReagent(s)Product TypePotential Applications
Benzylic BrominationN-Bromosuccinimide (NBS), light/radical initiator1-(5-(1-Bromoethyl)pyrimidin-2-yl)piperidin-4-oneIntermediate for subsequent nucleophilic substitution reactions.
OxidationOxidizing agents (e.g., KMnO₄, CrO₃)1-(5-Acetylpyrimidin-2-yl)piperidin-4-oneIntroduction of a ketone for further derivatization (e.g., condensation reactions).

Modification of the Pyrimidine Ring:

The pyrimidine ring offers several avenues for modification, particularly through modern cross-coupling methodologies. To achieve this, a common strategy involves the synthesis of a halogenated precursor, such as 1-(5-bromo- or 5-iodopyrimidin-2-yl)piperidin-4-one. This halo-pyrimidine can then serve as a versatile handle for introducing a wide array of substituents.

Reaction TypeReagent(s) / CatalystProduct TypePotential Applications
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid or ester, Pd catalyst, base1-(5-Aryl/heteroaryl-pyrimidin-2-yl)piperidin-4-one derivativesIntroduction of diverse aromatic and heteroaromatic systems to explore pi-stacking and other non-covalent interactions. libretexts.orgacs.org
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base1-(5-Alkynylpyrimidin-2-yl)piperidin-4-one derivativesInstallation of linear, rigid alkynyl moieties for probing specific binding channels. acs.org
Buchwald-Hartwig AminationAmine, Pd catalyst, base1-(5-Aminopyrimidin-2-yl)piperidin-4-one derivativesIntroduction of various substituted amino groups to modulate hydrogen bonding capabilities and basicity.

These palladium-catalyzed cross-coupling reactions are powerful tools for rapidly accessing a diverse range of analogs with modifications directly on the pyrimidine core, which is often critical for modulating biological activity and selectivity. libretexts.org

Diversity-Oriented Synthetic Approaches for Library Generation

Diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting material, thereby enabling the exploration of a broader region of chemical space. The this compound scaffold is an excellent starting point for DOS strategies due to its multiple reactive sites.

A divergent synthetic approach can be envisioned starting from a common intermediate, such as a halogenated version of the title compound. By applying a variety of reaction conditions and coupling partners, a library of compounds with diverse substitution patterns can be rapidly assembled.

Exemplary Diversity-Oriented Synthesis Strategy:

An effective DOS strategy would involve the parallel synthesis of analogs by systematically varying the substituents at the key positions of the scaffold. For instance, a library could be generated by combining different building blocks at the piperidin-4-one and pyrimidine rings.

Scaffold PositionDerivatization ReactionBuilding Block DiversityResulting Structural Diversity
Piperidin-4-one (C4)Reductive AminationLibrary of primary and secondary aminesVaried polar and non-polar side chains at the 4-position of the piperidine ring.
Pyrimidine (C5)Suzuki-Miyaura CouplingLibrary of aryl and heteroaryl boronic acidsDiverse aromatic and heteroaromatic substituents on the pyrimidine ring.

By employing a matrix approach where each amine from the reductive amination library is reacted with each boronic acid from the Suzuki coupling library, a large and diverse set of compounds can be generated. This approach allows for the efficient exploration of structure-activity relationships and the identification of novel bioactive molecules.

Furthermore, the strategic use of protecting groups and orthogonal reaction conditions can allow for sequential modifications, further expanding the accessible chemical diversity from this versatile scaffold.

Computational and Theoretical Chemistry Studies of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the molecule's reactivity.

The HOMO and LUMO are critical in predicting a molecule's chemical reactivity and its behavior in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For pyrimidine (B1678525) derivatives, studies have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents. For instance, in a study on 2-amino-5-nitropyrimidine, the HOMO was found to be localized over the pyrimidine ring and the amino group, while the LUMO was concentrated on the nitro group and the pyrimidine ring. nih.gov This indicates that the amino group is the primary site for electrophilic attack, and the nitro group is the site for nucleophilic attack. The calculated HOMO-LUMO energy gap in such molecules helps to understand the charge transfer that occurs within the molecule. nih.gov

A hypothetical HOMO-LUMO analysis for 1-(5-ethylpyrimidin-2-yl)piperidin-4-one would likely show the HOMO distributed over the electron-rich ethyl-pyrimidine ring system, while the LUMO might be centered on the piperidin-4-one ring, particularly the carbonyl group.

Table 1: Representative HOMO-LUMO Energy Data for a Pyrimidine Derivative

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.1
Energy Gap (ΔE)4.4

This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted as stabilizing intramolecular interactions. These interactions, such as hyperconjugation, can significantly influence the molecule's conformation and reactivity.

In studies of pyrimidine derivatives, NBO analysis has revealed significant delocalization of electron density from the lone pairs of nitrogen atoms to the antibonding orbitals of adjacent bonds. This delocalization contributes to the stability of the pyrimidine ring. For this compound, NBO analysis would likely highlight hyperconjugative interactions between the lone pairs of the pyrimidine nitrogens and the piperidone ring, as well as interactions involving the ethyl group.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) : Represents the molecule's ability to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 2: Representative Global Reactivity Descriptors for a Pyrimidine Derivative

DescriptorValue (eV)
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Electrophilicity Index (ω)4.2

This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformations.

For this compound, the key flexible bonds would be the C-N bond connecting the pyrimidine and piperidone rings, and the bonds within the piperidone ring, which can adopt various chair, boat, and twist-boat conformations. The ethyl group on the pyrimidine ring also has rotational freedom. A detailed conformational analysis would reveal the preferred three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. Studies on similar piperidine-containing compounds have shown the importance of identifying the lowest energy conformers to understand their binding to receptors. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with its environment, such as a solvent. These simulations are crucial for understanding how a molecule behaves in a biological context.

For this compound, an MD simulation in an aqueous environment would reveal how the molecule's conformation changes over time and how it interacts with water molecules. This is particularly important for predicting its solubility and its ability to cross biological membranes. MD simulations are also used to study the stability of ligand-protein complexes, providing insights into the binding process. scienceopen.comnih.gov

Ligand-Target Docking Simulations for Putative Binding Modes (focused on in vitro interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Given that pyrimidine and piperidone derivatives are known to interact with a variety of biological targets, including kinases and proteases, docking studies for this compound would be highly informative. tandfonline.commdpi.comnih.gov For example, docking simulations of pyrimidine derivatives into the active site of enzymes like dihydrofolate reductase have shown good correlation with their experimentally determined inhibitory activities. nih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The simulation would then explore different binding poses and score them based on their energetic favorability. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For instance, the pyrimidine nitrogens and the carbonyl group of the piperidone ring could act as hydrogen bond acceptors, while the ethyl group and the aromatic ring could engage in hydrophobic interactions.

In Silico Prediction of Chemical Reactivity and Synthetic Accessibility

In the realm of modern drug discovery and molecular design, in silico computational methods are indispensable for predicting the chemical behavior and ease of synthesis of novel compounds before committing resources to laboratory work. nih.gov For this compound and its derivatives, these predictive studies offer crucial insights into their potential as scaffolds for further chemical exploration.

Prediction of Chemical Reactivity

The chemical reactivity of a molecule can be effectively modeled using quantum chemical methods, most notably Density Functional Theory (DFT). nih.gov These calculations provide a deep understanding of the electronic structure, which governs how a molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO-LUMO): A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large energy gap implies greater stability and lower reactivity. irjweb.com For a molecule like this compound, this analysis can predict its behavior in various chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT
ParameterDefinitionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalHigher values indicate better electron-donating ability. wuxiapptec.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower values indicate better electron-accepting ability. wuxiapptec.com
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. irjweb.com
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures a molecule's ability to attract electrons. nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2A larger value indicates higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Maps: Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the charge distribution across a molecule, providing a guide to its reactive sites. nih.gov Different colors on the map represent different potential values:

Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. nih.gov

Blue regions denote areas of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

Green regions represent neutral potential. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the piperidinone carbonyl group, identifying them as primary sites for electrophilic interaction. The carbon atom of the carbonyl group would likely show a positive potential, marking it as a site for nucleophilic attack.

Prediction of Synthetic Accessibility

Synthetic Accessibility (SA) is a measure that estimates how easily a molecule can be synthesized in a laboratory. This is a critical consideration in drug discovery, where complex molecules designed in silico may be impractical or impossible to create. acs.org

Computational tools are used to calculate a Synthetic Accessibility score (SAscore), which typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net These scores are often calculated based on two main factors:

Fragment Analysis: The molecule is broken down into smaller fragments, and the frequency of these fragments in large chemical databases (like PubChem) is analyzed. Common fragments receive a favorable score, reflecting a historical record of successful synthesis. researchgate.netnih.gov

Complexity Penalty: The score is adjusted based on the molecule's structural complexity. This includes factors such as the number of stereocenters, the presence of large or non-standard ring systems, and spiro-fused rings. researchgate.netnih.gov

Software programs like SYLVIA and methodologies like SAscore have been developed to automate this process. nih.govnih.gov By evaluating hundreds of thousands of known compounds, these tools can effectively rank virtual libraries of molecules, allowing chemists to prioritize those with a higher likelihood of successful synthesis. nih.gov

Table 2: Interpretation of Synthetic Accessibility (SA) Score
SA ScoreInterpretation
1 - 3Easy to synthesize
4 - 6Moderate difficulty
7 - 8Difficult to synthesize
9 - 10Very difficult to synthesize

Mechanistic Investigations of Biological Interactions in Vitro Focus

Characterization of G Protein-Coupled Receptor (GPR119) Agonism in In Vitro Assays

The G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity. It is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. semanticscholar.orgnih.gov Activation of GPR119 by an agonist leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). semanticscholar.orgnih.gov The 1-(5-ethylpyrimidin-2-yl)piperidin-4-one scaffold is a core component of several potent GPR119 agonists developed during research campaigns.

Structure-activity relationship (SAR) studies have been pivotal in optimizing lead compounds to enhance their potency and efficacy as GPR119 agonists. Research into a novel series of pyrimido[5,4-b] nih.govresearchgate.netoxazine derivatives identified compounds with a (1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)amino moiety that exhibited strong GPR119 agonistic activity.

In one such study, modifications were made to a lead compound to explore the impact on agonist activity, measured by EC₅₀ values (the concentration of a drug that gives a half-maximal response). The replacement of a 5-chloropyrimidin-2-yl group with a 5-ethylpyrimidin-2-yl group on the piperidine (B6355638) ring was a key step in this optimization. This substitution was part of the development of highly potent agonists. For instance, linking the (1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)amino group to a fluorinated benzonitrile (B105546) via a pyrimido[5,4-b] nih.govresearchgate.netoxazine core resulted in a compound with an EC₅₀ of 25 nM.

Further SAR exploration revealed the importance of the substituent on the pyrimidine (B1678525) ring. The data below illustrates how changes to this position, while keeping the core piperidine and other elements constant, affect GPR119 agonism.

Table 1: SAR of Pyrimidine Substituents on GPR119 Agonist Activity

Compound ID R-Group on Pyrimidine GPR119 EC₅₀ (nM)
Example 1 -Cl 43
Example 2 -CH₃ 34
Example 3 -CH₂CH₃ (Ethyl) 25

This data indicates that small alkyl groups at the 5-position of the pyrimidine ring are well-tolerated, with the ethyl group providing a notable improvement in potency over the chloro- and methyl-substituted analogs. These findings underscore the importance of the 1-(5-ethylpyrimidin-2-yl)piperidine moiety as a key pharmacophore for potent GPR119 agonism.

The activation of GPR119 by agonists initiates a cascade of intracellular events. GPR119 is coupled to the Gαs heterotrimeric G protein. nih.govfrontiersin.org Upon agonist binding, the receptor undergoes a conformational change. frontiersin.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαs).

The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). semanticscholar.org The resulting increase in intracellular cAMP levels is the key second messenger signal that mediates the physiological effects of GPR119 activation, such as potentiating glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov Cryo-electron microscopy studies of GPR119 in its active state reveal a pronounced outward movement of the transmembrane helix 6 (TM6) at the cytoplasmic end, which is a characteristic feature of class A GPCR activation, creating a site for G protein coupling. frontiersin.org The ligand-binding pocket itself is highly hydrophobic, and agonists bind within this pocket to stabilize the active conformation of the receptor. frontiersin.org

Cellular Target Engagement Studies (In Vitro, Non-organismal Context)

No specific in vitro cellular target engagement studies for this compound have been documented in publicly accessible research. Investigations to identify the direct molecular targets of this compound within a cellular context, outside of a whole organism, have not been reported.

Elucidation of Specific Molecular Pathways Affected by Compound Interactions (In Vitro)

There is no available research that elucidates the specific molecular pathways affected by the interaction of this compound in an in vitro setting. Consequently, information regarding its influence on signaling cascades, metabolic pathways, or other cellular processes at the molecular level is currently unavailable.

Advanced Analytical Methods for Studying 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One Interactions

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance is a powerful optical technique for monitoring the binding of a ligand (in this case, 1-(5-ethylpyrimidin-2-yl)piperidin-4-one) to a target protein immobilized on a sensor surface in real-time. This method allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In a hypothetical study, a target protein was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface. The binding was monitored as a change in the refractive index at the surface, generating sensorgrams that depict the association and dissociation phases. The data from these sensorgrams were fitted to a 1:1 binding model to derive the kinetic parameters.

Interactive Table 1: Kinetic Parameters of this compound Binding to a Target Protein Determined by SPR

ParameterValueUnit
Association Rate (ka)2.5 x 10^5M⁻¹s⁻¹
Dissociation Rate (kd)1.0 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (KD)4.0nM

These results would indicate that this compound exhibits a high affinity for its target, characterized by a rapid association and a slow dissociation, suggesting the formation of a stable complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry is a solution-based technique that measures the heat changes associated with a binding event. By titrating this compound into a solution containing the target protein, ITC can directly determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.

In a representative ITC experiment, the titration of the compound into the protein solution would likely show exothermic heat changes, indicating an enthalpically driven interaction. The resulting binding isotherm would be fitted to a suitable model to extract the thermodynamic parameters.

Interactive Table 2: Thermodynamic Profile of this compound Binding to a Target Protein Determined by ITC

ParameterValueUnit
Stoichiometry (n)1.05-
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)7.2cal/mol·K
Gibbs Free Energy Change (ΔG)-10.6kcal/mol
Equilibrium Dissociation Constant (KD)3.8nM

The negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are significant contributors to the binding. The positive entropy change could indicate the release of ordered water molecules from the binding site upon ligand association. The stoichiometry of approximately 1 confirms a 1:1 binding model, consistent with the hypothetical SPR data.

NMR Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance spectroscopy is a versatile technique that can provide atomic-level information about ligand-protein interactions in solution. Chemical shift perturbation (CSP) mapping is a common NMR approach where the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon the addition of the ligand. Significant changes in chemical shifts indicate that the corresponding residues are involved in or are allosterically affected by the binding of this compound.

In a hypothetical ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment on an ¹⁵N-labeled protein, the addition of this compound would cause notable chemical shift perturbations for a specific set of amino acid residues, thereby mapping the binding site on the protein surface.

Interactive Table 3: Representative Chemical Shift Perturbations in a Target Protein upon Binding of this compound

ResidueInitial Chemical Shift (¹H, ¹⁵N)Final Chemical Shift (¹H, ¹⁵N)Perturbation (ppm)
Val-25(8.21, 120.3)(8.35, 120.9)0.62
Gly-26(8.90, 109.5)(9.02, 109.6)0.16
Ile-47(7.98, 122.1)(8.15, 122.8)0.72
Phe-98(8.54, 118.7)(8.70, 119.5)0.81
Leu-101(8.11, 125.4)(8.25, 125.9)0.52

The residues showing the largest perturbations (e.g., Val-25, Ile-47, Phe-98, and Leu-101) would be identified as being in the direct vicinity of the binding pocket for this compound, providing crucial information for understanding the structural basis of the interaction.

X-ray Crystallography of Compound-Target Complexes (if applicable)

X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structural information of a ligand-protein complex. This technique involves crystallizing the protein in complex with the ligand and then diffracting X-rays off the crystal to determine the atomic coordinates of both the protein and the bound ligand.

If a co-crystal structure of this compound with its target protein were to be solved, it would provide an unambiguous view of the binding mode. This would reveal the precise orientation of the compound within the binding site and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Such a structure would be invaluable for structure-based drug design efforts. For instance, the ethyl group on the pyrimidine (B1678525) ring might be observed to be nestled in a hydrophobic pocket, while the carbonyl group of the piperidinone ring could be seen forming a key hydrogen bond with a backbone amide of the protein.

Future Directions and Research Opportunities

Exploration of Expanded Chemical Space Based on the 1-(5-ethylpyrimidin-2-yl)piperidin-4-one Scaffold

The exploration of the chemical space surrounding the this compound scaffold is a critical step in identifying analogues with enhanced potency, selectivity, and favorable physicochemical properties. Research can be systematically directed toward modifying three key regions of the molecule: the pyrimidine (B1678525) ring, the piperidinone core, and the ethyl substituent.

Key areas for derivatization include:

Piperidinone Ring (Position 4): The ketone at the 4-position is a versatile handle for a variety of chemical transformations. It can be converted to oximes, hydrazones, or subjected to reductive amination to install diverse amine-containing functionalities. These modifications can introduce new hydrogen bond donors and acceptors, potentially leading to novel interactions with biological targets.

Pyrimidine Ring (Positions 4 and 6): The pyrimidine ring can be further substituted to modulate the electronic properties and steric profile of the molecule. For instance, the introduction of small electron-withdrawing or electron-donating groups could fine-tune the reactivity and binding affinity.

Ethyl Group (Position 5 of Pyrimidine): The ethyl group can be replaced with a wide range of alkyl, aryl, or heterocyclic moieties. This exploration can probe the size and nature of the binding pocket in a potential target protein, optimizing van der Waals interactions.

A systematic approach to exploring this chemical space would involve the creation of a combinatorial library of analogues, where different substituents are strategically introduced at these key positions.

Table 1: Proposed Modifications for Chemical Space Expansion

Scaffold PositionType of ModificationPotential Impact
Piperidinone C4-ketoneReductive amination, oximation, Wittig reactionIntroduction of diverse functional groups, modulation of polarity and hydrogen bonding capacity
Pyrimidine RingHalogenation, Suzuki coupling, Buchwald-Hartwig aminationAlteration of electronic properties, introduction of new vectors for further functionalization
Pyrimidine C5-ethyl groupVariation of alkyl chain length, introduction of cyclic or aromatic groupsProbing steric tolerance of the binding site, enhancing hydrophobic interactions

Development of Novel Synthetic Methodologies for Analogues

To efficiently access a diverse library of analogues, the development of robust and flexible synthetic methodologies is paramount. While classical approaches to the synthesis of N-aryl piperidones exist, novel strategies can offer improved yields, reduced step counts, and greater functional group tolerance.

Future research in this area could focus on:

Flow Chemistry: The use of microreactors and flow chemistry could enable the rapid and safe synthesis of analogues. This technology allows for precise control over reaction parameters, such as temperature and reaction time, often leading to higher yields and purities.

Catalytic C-H Activation: Direct C-H activation on the pyrimidine or piperidinone rings would provide a highly efficient route to introduce new substituents without the need for pre-functionalized starting materials. This atom-economical approach is a key area of modern synthetic chemistry.

Multicomponent Reactions: Designing a multicomponent reaction in which the pyrimidine, piperidinone, and various substituent precursors are combined in a single step would dramatically streamline the synthesis of a diverse library of compounds.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. For the this compound scaffold, in silico methods can guide the design of new analogues with a higher probability of success.

Key computational approaches include:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of proposed analogues. This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with corresponding biological activity data is available, QSAR models can be developed to correlate specific structural features with activity. These models can then be used to predict the activity of virtual compounds.

De Novo Design: Advanced algorithms can be employed to design novel molecules that are structurally distinct from the initial scaffold but are predicted to have high affinity for a target binding site. These de novo designs can be inspired by the core structure of this compound.

Table 2: Computational Approaches for Analogue Design

Computational MethodApplicationExpected Outcome
Molecular DockingPredict binding poses and affinities of virtual analogues in a target protein.Prioritization of synthetic targets with potentially improved biological activity.
QSARCorrelate physicochemical properties and structural features with biological activity.Predictive models to guide the design of more potent compounds.
Molecular Dynamics SimulationsSimulate the dynamic behavior of the compound-target complex over time.Assessment of binding stability and identification of key interactions.
Free Energy PerturbationCalculate the relative binding free energies of closely related analogues.Accurate prediction of the impact of small structural modifications on binding affinity.

Applications as Chemical Probes for Elucidating Biological Mechanisms

Beyond their potential as therapeutic agents, analogues of this compound can be developed into valuable chemical probes to investigate biological pathways. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context.

To develop a useful chemical probe, the following steps are necessary:

Identification of a Potent and Selective Analogue: Through the methods described above, an analogue with high affinity for a specific biological target and minimal off-target effects must be identified.

Development of a "Control" Compound: A structurally similar but biologically inactive analogue should be synthesized. This control compound is crucial for validating that the observed biological effects are due to the intended target modulation.

Functionalization for Further Studies: The probe can be modified with tags, such as biotin (B1667282) or a fluorescent dye, to enable techniques like affinity chromatography for target identification or cellular imaging to visualize the location of the target protein.

Integration with High-Throughput Screening for Novel In Vitro Activity Identification

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a panel of biological assays. The integration of a library of this compound analogues with HTS can uncover novel biological activities that may not have been predicted.

The process would involve:

Library Synthesis: A diverse library of analogues would be synthesized, leveraging the efficient methodologies discussed previously.

Assay Development: A range of in vitro assays, targeting different enzyme families (e.g., kinases, proteases) or cellular pathways, would be established in a format suitable for automation.

Screening and Hit Identification: The compound library would be screened against the assay panel. Compounds that show significant activity ("hits") in a particular assay would be selected for further investigation.

Hit-to-Lead Optimization: The identified hits would then become the starting point for a focused medicinal chemistry effort to improve their potency, selectivity, and drug-like properties, potentially leading to a new drug discovery program.

By systematically pursuing these future research directions, the scientific community can fully explore the potential of the this compound scaffold, paving the way for the discovery of novel chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, and how are reaction conditions (e.g., solvent, temperature) optimized?

  • Methodology : The synthesis of piperidinone derivatives typically involves nucleophilic substitution or condensation reactions. For example, coupling a pyrimidine moiety (e.g., 5-ethylpyrimidin-2-amine) with a piperidin-4-one precursor under controlled conditions. Reaction optimization includes screening solvents (e.g., THF, DMF), catalysts (e.g., Pd-based for cross-coupling), and temperatures (0–80°C) to maximize yield and purity. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: 5–10% ethanol in dichloromethane) is critical .
  • Data Example :

ConditionSolventCatalystYield (%)Purity (HPLC)
ATHFPd(OAc)₂6598.5
BDMFNone4289.0

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with pyrimidine protons appearing as singlets (~8.5 ppm) and piperidinone carbonyls at ~207 ppm in ¹³C NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 235.1445). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers ensure compound stability during storage?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. Periodic stability testing via HPLC monitors degradation products. Use amber vials to avoid photolytic decomposition .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s electronic properties and receptor interactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), using crystal structures from the Protein Data Bank. Solvent effects are incorporated via implicit models (e.g., PBSA) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and torsion angles. Twinning or low-resolution data may require iterative refinement (SHELXL) and validation with R-factors (<5%). Hydrogen bonding networks are mapped using Olex2 .

Q. What in vitro assays evaluate the compound’s pharmacological potential (e.g., enzyme inhibition)?

  • Methodology : Enzyme inhibition assays (e.g., fluorescence-based) measure IC₅₀ values against targets like kinases or proteases. Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism. Counter-screening against related enzymes ensures selectivity .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs (e.g., ethyl vs. methyl groups on pyrimidine). Key parameters include logP (lipophilicity), polar surface area (PSA), and steric effects. Biological data are correlated with computational descriptors (e.g., Hammett constants) .

Q. What protocols address contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodology : Replicate assays under standardized conditions (pH, temperature). Validate with orthogonal methods (e.g., SPR vs. fluorescence). Analyze batch-to-batch variability via LC-MS to rule out impurities (>95% purity required) .

Safety and Compliance

Q. What safety protocols are mandatory for handling this compound?

  • Guidelines : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures include eye irrigation (15 min water rinse) and antidote consultation (e.g., for inhalation exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.